molecular formula C12H11N5O B5648373 3-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol

3-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol

Cat. No.: B5648373
M. Wt: 241.25 g/mol
InChI Key: GXJMDEMTVLWYBM-UHFFFAOYSA-N
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Description

3-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol is a synthetic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and material sciences. The unique structure of this compound, which includes a triazolopyrimidine core, contributes to its diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method is efficient and environmentally friendly, producing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further improve the sustainability of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the phenolic hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of alkylated or acylated phenol derivatives.

Scientific Research Applications

3-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol involves its interaction with specific molecular targets and pathways. For example, as an antiviral agent, it inhibits the main protease (Mpro) of SARS-CoV-2 by binding to the active site residues His41, Cys145, and Glu166 . This binding prevents the protease from processing viral polyproteins, thereby inhibiting viral replication. Similar mechanisms are observed in its antibacterial and antifungal activities, where it targets essential enzymes and proteins in the pathogens .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
  • 5-Methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine

Uniqueness

3-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol stands out due to its unique combination of a triazolopyrimidine core with a phenolic hydroxyl group. This structure imparts distinct chemical and biological properties, such as enhanced binding affinity to molecular targets and increased solubility in various solvents. Additionally, the presence of the phenolic hydroxyl group allows for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-8-5-11(17-12(15-8)13-7-14-17)16-9-3-2-4-10(18)6-9/h2-7,16,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJMDEMTVLWYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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